Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C4H4KN2O3 and its molecular weight is 167.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalysis : Potassium poly(heptazine imide) has shown significant performance as a recyclable photocatalyst for the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles, yielding 2,5-disubstituted compounds. This process is important in the context of environmental catalysis (Bogdan Kurpil et al., 2018).
Biological Activity : A study demonstrates the potential of 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles as biologically active compounds. These are synthesized by combining 2-chloro derivatives with amines or hydrazines, leading to the preparation of 2-hydrazino compounds, indicating potential in pharmaceuticals (S. Zayed et al., 1984).
Corrosion Inhibition : The derivatives MBIMOT, EBIMOT, and PBIMOT, which are based on 1,3,4-oxadiazole, have been shown to inhibit mild steel corrosion in sulphuric acid effectively. This indicates their usefulness in industrial applications involving metal protection (P. Ammal et al., 2018).
Growth Stimulants : Novel derivatives synthesized from this compound have shown potential as growth stimulants, suggesting applications in biotechnology and pharmaceuticals (Aram M. Knyazyan et al., 2012).
Large-Scale Production : A safe and practical process for producing potassium and sodium salts of 3-Methyl-4H-[1,2,4]oxadiazol-5-one on a large scale has been developed. This process overcomes thermal hazards and achieves consistent yields and purity, essential for industrial-scale production (R. Hett et al., 2002).
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been studied for their potential interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives have been reported to be involved in various metabolic pathways
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be achieved through a two-step process. The first step involves the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to the potassium salt in the second step.", "Starting Materials": [ "Methyl hydrazine (CH6N2)", "Methyl propiolate (C4H4O2)", "Sulfuric acid (H2SO4)", "Sodium hydroxide (NaOH)", "Potassium hydroxide (KOH)", "Potassium carbonate (K2CO3)", "Acetone (C3H6O)" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid", "1. Mix methyl hydrazine and methyl propiolate in a 1:1 ratio and heat the mixture at 100°C for 24 hours to obtain 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.", "2. Purify the product by recrystallization from acetone.", "Step 2: Conversion to Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate", "1. Dissolve 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in a mixture of water and potassium hydroxide.", "2. Add potassium carbonate to the mixture and stir for 30 minutes.", "3. Adjust the pH of the mixture to 7 using sulfuric acid.", "4. Filter the resulting solid and wash with water.", "5. Dry the product under vacuum to obtain Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate." ] } | |
CAS No. |
888504-28-7 |
Molecular Formula |
C4H4KN2O3 |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8); |
InChI Key |
PYKIGFHZXPMVQL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O.[K] |
888504-28-7 | |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Oxadiazole Potassim Salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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